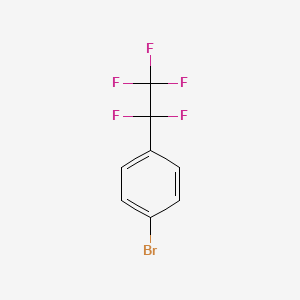

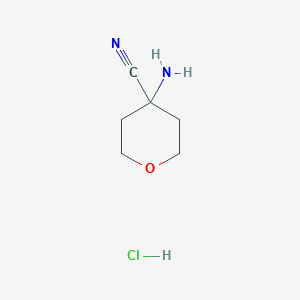

![molecular formula C15H16F3NO4 B3032565 Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate CAS No. 23779-94-4](/img/structure/B3032565.png)

Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate

Overview

Description

The compound "Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological and chemical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar diethyl propanedioate derivatives and their potential applications.

Synthesis Analysis

The synthesis of related diethyl propanedioate compounds involves the use of catalysts and intermediate products. For instance, an improved high-yielding procedure using montmorillonite K-10 catalyst has been described for the synthesis of diethyl 2,2,2-trichloroethyledine-propanedioate, which is an efficient intermediate for the synthesis of enamino esters . This suggests that similar catalytic methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of diethyl propanedioate derivatives can significantly influence their reactivity and interaction with other molecules. For example, X-ray diffraction studies have been used to determine the conformation of substituents on the acrylonitrile moiety in diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate, which affects the stereoselectivity of its reactions . Such structural analyses are crucial for understanding the behavior of these compounds in chemical reactions.

Chemical Reactions Analysis

Diethyl propanedioate derivatives participate in various chemical reactions, including cycloaddition and condensation reactions. The Diels-Alder reaction of diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate with cyclopentadiene has been shown to produce diastereomers with high selectivity . Additionally, condensation reactions have been used to synthesize chromeno[4,3-b]pyridines from diethyl 2,4,6-trioxoheptanedioate derivatives . These reactions highlight the versatility of diethyl propanedioate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl propanedioate derivatives can vary widely depending on their specific functional groups and molecular structure. For instance, the electrochemical characterization of 1,3-diethyl 2-(azulen-1-ylmethylene)propanedioate has been studied, revealing redox processes associated with its functional groups . Moreover, the solubility and interfacial properties of 2-methyl-2-polyfluoroalkenyloxymethyl-1,3-propanediols, which are potential building blocks for amphiphilic macromolecules, have been investigated . These studies provide a foundation for understanding the properties of similar compounds, including the one of interest.

Scientific Research Applications

Complexation with Lanthanide Cations

Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate has been studied for its complexation behavior with lanthanide metal ions like Sm³⁺, Eu³⁺, Yb³⁺, and Tb³⁺. Electrochemical methods and UV-Vis spectroscopy have been employed to explore this interaction, revealing insights into the redox processes and functional groups involved in these complexations (Amarandei et al., 2014).

Radical Addition to Olefins

The compound has been utilized in radical addition reactions, specifically in the context of diethyl malonyl radical generation via photolysis. This process leads to the addition of the radical to olefins, a key step in various synthetic pathways (Byers & Lane, 1990).

Crystal Structure Analysis

Research has also been conducted on the crystal structure of similar compounds, providing valuable data for understanding molecular conformations and potential coordination with metal atoms. This analysis includes spectral (IR, 1H NMR), elemental analyses, and X-ray diffraction data (Meskini et al., 2010).

Molecular Docking Studies

Molecular docking studies have been performed on this compound, especially in the context of hypertension. It has shown potential as a renin inhibitory activity, which is significant in the study of high blood pressure and related cardiac conditions (Saravanan, Upgade, & Manivannan, 2013).

Green Synthesis of Derivatives

The compound has been involved in the green synthesis of its derivatives. These derivatives have been studied for their α-glucosidase inhibitory activity, indicating potential applications in medicinal chemistry (Shaik et al., 2020).

Thermal and Kinetic Studies

Thermal and kinetic aspects of reactions involving similar compounds have been investigated. These studies are crucial for understanding the safety and stability of chemical processes, especially in laboratory and industrial settings (Veedhi et al., 2016).

Safety and Hazards

properties

IUPAC Name |

diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO4/c1-3-22-13(20)10(14(21)23-4-2)9-19-12-8-6-5-7-11(12)15(16,17)18/h5-9,19H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFXGNBPATUXFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1C(F)(F)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389300 | |

| Record name | 6J-002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate | |

CAS RN |

23779-94-4 | |

| Record name | 6J-002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)

![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)

![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)

![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B3032503.png)